molecular formula C17H16N2O3S B14154933 Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate CAS No. 5719-96-0

Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate

Cat. No.: B14154933
CAS No.: 5719-96-0
M. Wt: 328.4 g/mol
InChI Key: YLRSYTCNRSPRQH-UHFFFAOYSA-N
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Description

Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

The synthesis of Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethylbenzoyl chloride with 4-cyano-3-methylthiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .

Chemical Reactions Analysis

Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of organic semiconductors and materials for electronic devices

Mechanism of Action

The mechanism of action of Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Properties

CAS No.

5719-96-0

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

methyl 4-cyano-5-[(2,4-dimethylbenzoyl)amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H16N2O3S/c1-9-5-6-12(10(2)7-9)15(20)19-16-13(8-18)11(3)14(23-16)17(21)22-4/h5-7H,1-4H3,(H,19,20)

InChI Key

YLRSYTCNRSPRQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N)C

Origin of Product

United States

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